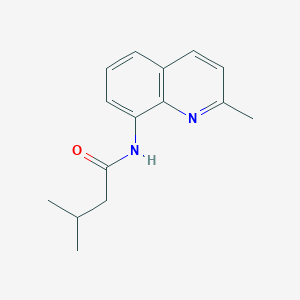![molecular formula C23H28ClN3O2 B243816 N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide](/img/structure/B243816.png)
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in 1995 by scientists at Merck & Co. as part of their research into the role of dopamine receptors in the brain. The compound has since been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
作用机制
The mechanism of action of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide involves its selective antagonism of the dopamine D4 receptor. This receptor is involved in the regulation of dopamine release in the prefrontal cortex and limbic system, which are areas of the brain involved in cognition, emotion, and motivation. By blocking the activity of this receptor, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide may modulate the release of dopamine in these areas, leading to potential therapeutic effects in disorders such as schizophrenia and ADHD.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These include modulation of dopamine release in the prefrontal cortex and limbic system, as well as changes in the activity of other neurotransmitter systems, such as serotonin and norepinephrine. These effects may underlie the potential therapeutic effects of the compound in neurological and psychiatric disorders.
实验室实验的优点和局限性
One advantage of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide for lab experiments is its selective affinity for the dopamine D4 receptor, which allows for more targeted studies of this receptor's role in neurological and psychiatric disorders. However, one limitation is that the compound may have off-target effects on other receptors or neurotransmitter systems, which could complicate the interpretation of experimental results.
未来方向
There are several potential future directions for research on N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide. These include:
1. Further studies of the compound's potential therapeutic effects in neurological and psychiatric disorders, such as schizophrenia and ADHD.
2. Development of more selective dopamine D4 receptor antagonists that may have improved therapeutic efficacy and fewer off-target effects.
3. Studies of the compound's effects on other neurotransmitter systems, such as serotonin and norepinephrine, to better understand its mechanism of action.
4. Investigation of the potential use of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide as a tool for studying the role of the dopamine D4 receptor in normal brain function and behavior.
In conclusion, N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide is a selective antagonist of the dopamine D4 receptor that has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. Its mechanism of action involves modulation of dopamine release in the prefrontal cortex and limbic system, and it has a variety of biochemical and physiological effects that may underlie its therapeutic efficacy. While there are some limitations to its use in lab experiments, there are also several potential future directions for research on this compound.
合成方法
The synthesis of N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-chloroethyl)piperazine to form the intermediate 2-methylbenzamide. Finally, this is reacted with 3-chloro-4-(2,2-dimethylpropanoyl)aniline to form N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide.
科学研究应用
N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. It has been shown to have selective affinity for the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex and limbic system of the brain. This receptor has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and substance abuse.
属性
分子式 |
C23H28ClN3O2 |
|---|---|
分子量 |
413.9 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H28ClN3O2/c1-16-7-5-6-8-18(16)21(28)25-17-9-10-20(19(24)15-17)26-11-13-27(14-12-26)22(29)23(2,3)4/h5-10,15H,11-14H2,1-4H3,(H,25,28) |
InChI 键 |
PPNJNZHGUQGYDM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C(=O)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B243734.png)
![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243735.png)
![N-{3-[(diphenylacetyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243737.png)
![N-{3-[(3,4-dimethoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B243738.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243739.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B243740.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B243743.png)

![4-ethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B243746.png)

![2-chloro-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243748.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-5-nitro-2-furamide](/img/structure/B243752.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243755.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)